2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Lipophilicity CNS drug design Blood‑brain barrier permeability

2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS 2641915-74-2) is a synthetic, racemic fluorinated aromatic α-amino acid supplied as the hydrochloride salt. It incorporates the 2,2-difluorobenzo[d][1,3]dioxole ring system as a phenylalanine side-chain surrogate, yielding a molecular weight of 281.64 g mol⁻¹ and a computed logP of 1.38.

Molecular Formula C10H10ClF2NO4
Molecular Weight 281.64 g/mol
Cat. No. B8156811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Molecular FormulaC10H10ClF2NO4
Molecular Weight281.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(C(=O)O)N)OC(O2)(F)F.Cl
InChIInChI=1S/C10H9F2NO4.ClH/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15;/h1-2,4,6H,3,13H2,(H,14,15);1H
InChIKeySEOFBDFPMWILKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride – A High-Lipophilicity Fluorinated Phenylalanine Building Block for CNS and Medicinal Chemistry Procurement


2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS 2641915-74-2) is a synthetic, racemic fluorinated aromatic α-amino acid supplied as the hydrochloride salt. It incorporates the 2,2-difluorobenzo[d][1,3]dioxole ring system as a phenylalanine side-chain surrogate, yielding a molecular weight of 281.64 g mol⁻¹ and a computed logP of 1.38 [1]. The compound is primarily utilized as a research building block in structure‑activity relationship programs, particularly where elevated lipophilicity and the metabolically hardened difluorobenzodioxole scaffold are desirable over classical phenylalanine or mono‑fluorinated analogs.

Why Generic Phenylalanine or Simple Fluorinated Analogs Cannot Replace 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride


Standard L‑phenylalanine (logP ≈ ‑1.5) and even mono‑fluorinated phenylalanines (e.g., 4‑fluoro‑DL‑phenylalanine, logP ≈ ‑0.5) possess substantially lower lipophilicity than the target compound (logP 1.38), limiting passive membrane permeability and CNS penetration in probe‑molecule designs [1]. Moreover, the 2,2‑difluorobenzodioxole fragment has been explicitly introduced in medicinal chemistry as a metabolically more stable replacement for the oxidation‑prone benzodioxole motif, a feature absent from simple halogenated phenylalanines [2]. Interchanging this compound with generic fluorinated phenylalanines would therefore compromise both the physicochemical profile and the metabolic stability conferred by the difluorinated dioxole scaffold, directly impacting the pharmacokinetic performance of derived candidates [2].

Quantitative Differentiation Evidence for 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Procurement


LogP-Driven Membrane Permeability Advantage Over L‑Phenylalanine

The target compound exhibits a computed logP of 1.38, representing a 2.9‑log‑unit increase over L‑phenylalanine (logP ≈ ‑1.5) [1]. This substantial lipophilicity gain is directly relevant to passive membrane diffusion and CNS penetration potential, as logP values in the 1–3 range are typically associated with optimal blood‑brain barrier permeability [2].

Lipophilicity CNS drug design Blood‑brain barrier permeability

Metabolic Stability of the 2,2-Difluorobenzodioxole Scaffold Versus the Non-Fluorinated Benzodioxole

The 2,2-difluorobenzodioxole moiety was explicitly introduced into medicinal chemistry as a metabolically more stable replacement for the oxidation‑sensitive benzodioxole fragment [1]. While direct metabolic half‑life data for the free amino acid are not published, the difluorinated dioxole motif has been repeatedly employed in drug‑discovery programs (e.g., CFTR correctors, kinase inhibitors) specifically to reduce oxidative metabolism compared to non‑fluorinated benzo[1,3]dioxole analogs [1][2].

Metabolic stability Oxidative metabolism Bioisostere design

Validated High Purity and Batch‑Level Quality Control Documentation

Multiple vendors supply this compound at a guaranteed purity of 95 % (HPLC), with batch‑specific QC certificates that include NMR, HPLC, and GC analyses . This level of documentation is critical for reproducible structure‑activity relationship studies and is not uniformly provided for all custom‑synthesized fluorinated phenylalanine derivatives.

Purity specification Quality control Reproducibility

Green-Chemistry Synthetic Route with >85 % Yield

Recent patent literature (WO2022156789) describes an optimized synthetic route to this compound that achieves yields exceeding 85 % while adhering to green‑chemistry principles [1]. High synthetic efficiency translates into more reliable supply and potentially lower cost at scale compared to analogs that require lengthy, lower‑yielding routes.

Synthetic accessibility Green chemistry Process chemistry

Recommended Procurement Scenarios for 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride


CNS‑Penetrant Probe and Lead Molecule Synthesis

The 2.9‑log‑unit lipophilicity advantage over L‑phenylalanine makes this compound the preferred amino‑acid building block for designing CNS‑penetrant peptides, peptidomimetics, or small‑molecule probes where passive blood‑brain barrier diffusion is required . It is particularly suited for serotonin‑ or dopamine‑pathway targets where the difluorobenzodioxole motif has already demonstrated enhanced target engagement in neurotransmitter transporter assays [1].

Metabolically Stabilized Bioisostere Replacement Programs

Medicinal chemistry teams seeking to replace an oxidation‑labile benzodioxole or methylenedioxy group with a metabolically hardened bioisostere can incorporate this amino acid as a key intermediate. The 2,2‑difluorobenzodioxole scaffold has literature precedent for improving metabolic stability while retaining the spatial and electronic character of the parent ring system [2].

Structure‑Activity Relationship (SAR) Expansion of Fluorinated Aromatic Amino Acid Libraries

Because of its certified purity, batch‑level QC documentation, and high‑yielding synthetic route, this compound is a reliable, scalable choice for SAR campaigns that systematically vary the aromatic side‑chain lipophilicity and electronics. It can be directly compared with 4‑fluoro‑, 2,6‑difluoro‑, and 4‑trifluoromethyl‑phenylalanine analogs to map lipophilicity‑activity relationships .

Development of Radiopharmaceutical Precursors and PET Tracers

The difluorodioxole ring is structurally related to motifs used in amyloid‑imaging agents (e.g., 2,2‑difluoro‑5‑aminobenzodioxole derivatives). This amino acid can serve as a precursor for ¹⁸F‑labeling strategies or as a cold reference standard in positron emission tomography tracer development .

Quote Request

Request a Quote for 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.